molecular formula C7H7BrFN3 B13705049 1-(5-Bromo-2-fluorophenyl)guanidine

1-(5-Bromo-2-fluorophenyl)guanidine

Cat. No.: B13705049
M. Wt: 232.05 g/mol
InChI Key: DYGCDMHDBCSBFE-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)guanidine is a halogenated guanidine derivative with the molecular formula C₈H₇BrFN₃. The compound features a phenyl ring substituted with bromine at the 5-position and fluorine at the 2-position, conjugated to a guanidine group. Guanidine derivatives are renowned for their diverse biological activities, including ion channel modulation, enzyme inhibition, and roles as pharmaceutical intermediates .

Properties

Molecular Formula

C7H7BrFN3

Molecular Weight

232.05 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)guanidine

InChI

InChI=1S/C7H7BrFN3/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

DYGCDMHDBCSBFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N=C(N)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluorophenyl)guanidine typically involves the reaction of 5-bromo-2-fluoroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired guanidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods: Industrial production of 1-(5-Bromo-2-fluorophenyl)guanidine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-fluorophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl guanidines.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)guanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially inhibiting their activity. The bromine and fluorine atoms on the phenyl ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

The biological and chemical properties of guanidine derivatives are highly sensitive to substituent patterns. Below is a detailed comparison of 1-(5-Bromo-2-fluorophenyl)guanidine with analogous compounds, emphasizing structural variations and their implications:

Table 1: Structural and Functional Comparison of Guanidine Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity/Application Key Findings References
1-(5-Bromo-2-fluorophenyl)guanidine C₈H₇BrFN₃ 5-Bromo, 2-fluoro Hypothesized ion channel modulation Halogenated aromatic groups may enhance binding to hydrophobic pockets.
1-(2,4-Xylyl)guanidine C₉H₁₁N₃ 2,4-Dimethylphenyl Blocks NaV1.4 gating pore current Specificity for sodium channels; no off-target effects at therapeutic doses.
2-Guanidinobenzimidazole (2GBI) C₈H₈N₄ Benzimidazole ring HV1 proton channel inhibition (IC₅₀: 38 µM) Dual guanidine groups on aromatic ring critical for high-affinity binding.
1-(1,3-Benzothiazol-2-yl)guanidine C₈H₇N₃S Benzothiazole ring HV1 inhibition Conjugated aromatic systems enhance potency and reversibility.
DiMeGdn (Dimethylguanidine derivative) Not specified Alkyl chain modifications Kv channel inhibition Rapid kinetics and high potency; disrupts S4–S5 linker in voltage sensors.
1-[(2-Bromo-5-chloro-4-fluorophenyl)methylideneamino]guanidine C₉H₇BrClFN₄ 2-Bromo,5-chloro,4-fluoro Pharmaceutical intermediate Multi-halogenated structure improves metabolic stability and synthetic versatility.

Key Insights from Comparative Analysis

In contrast, 1-(2,4-xylyl)guanidine (with methyl groups) shows specificity for sodium channel gating pores but lacks halogen-dependent electronic effects .

Role of Aromatic Conjugation :

  • Compounds like 2GBI and 1-(1,3-benzothiazol-2-yl)guanidine demonstrate that conjugated aromatic systems (e.g., benzimidazole or benzothiazole) paired with guanidine groups significantly boost inhibitory potency, likely through π-π stacking or hydrogen bonding .

Multi-Halogenation and Stability: The tri-halogenated derivative 1-[(2-Bromo-5-chloro-4-fluorophenyl)methylideneamino]guanidine highlights the importance of halogen atoms in improving metabolic stability and synthetic utility, a feature shared with the target compound .

Kinetic and Mechanistic Differences :

  • DiMeGdn , a dimethylguanidine derivative, exhibits rapid kinetics in Kv channel inhibition, suggesting that alkyl chain modifications can fine-tune pharmacokinetic properties .

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